molecular formula C19H20N6O2 B10931914 6-(furan-2-yl)-1,3-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931914
M. Wt: 364.4 g/mol
InChI Key: XDQJQPULJVLIPB-UHFFFAOYSA-N
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Description

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a pyridine ring

Preparation Methods

The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the furan ring. The synthetic route typically involves the use of reagents such as furan, pyrazole, and pyridine derivatives, along with various catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridines and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and substituents, leading to variations in their chemical properties and applications. Some similar compounds include:

  • Pyrazolo[1,5-a]pyrimidines
  • Thiazoles
  • Triazoles

The uniqueness of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-12-6-8-25(22-12)9-7-20-19(26)14-11-15(16-5-4-10-27-16)21-18-17(14)13(2)23-24(18)3/h4-6,8,10-11H,7,9H2,1-3H3,(H,20,26)

InChI Key

XDQJQPULJVLIPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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